6-Bromo-3,7-dimethyl-1H-indole is a significant derivative of indole, a heterocyclic compound that plays a crucial role in various biological and chemical processes. This compound is recognized for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Its chemical structure allows it to serve as a versatile building block in organic synthesis and as a reagent in various chemical reactions. The compound's unique properties make it a valuable subject of study in both academic and industrial contexts.
Source: The compound is cataloged under the CAS number 1360888-14-7 and is available from various chemical suppliers, including BenchChem and Advanced ChemBlocks .
Classification: 6-Bromo-3,7-dimethyl-1H-indole belongs to the class of indole derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
The synthesis of 6-Bromo-3,7-dimethyl-1H-indole typically involves the bromination of 3,7-dimethyl-1H-indole. The most common method employed is electrophilic aromatic substitution, where bromine is introduced into the indole ring. This reaction often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to facilitate the bromination process.
The industrial production may utilize similar synthetic routes but on a larger scale, optimizing for cost-effectiveness and environmental impact through methods like continuous flow reactors .
The molecular formula of 6-Bromo-3,7-dimethyl-1H-indole is C10H10BrN. The compound features a bromine atom at the 6-position and two methyl groups at the 3 and 7 positions of the indole structure.
These structural characteristics contribute to its reactivity and biological activity .
6-Bromo-3,7-dimethyl-1H-indole can undergo various chemical reactions:
These reactions are fundamental for synthesizing more complex molecules and exploring its biological activities .
The specific conditions for these reactions vary based on the desired product but often involve standard organic chemistry techniques such as refluxing in appropriate solvents or using catalytic systems to enhance reaction rates.
The mechanism of action for 6-Bromo-3,7-dimethyl-1H-indole primarily revolves around its interactions with biological targets due to its structural similarity to natural indole derivatives. This compound can act as an enzyme inhibitor or modulate receptor binding activities.
Research indicates that indole derivatives can influence various biochemical pathways involved in cancer cell proliferation and microbial resistance. The specific interactions depend on the substituents present on the indole ring and their spatial orientation .
These properties are crucial for handling and application in laboratory settings .
6-Bromo-3,7-dimethyl-1H-indole has several applications across scientific research:
The indole nucleus represents a privileged scaffold in drug discovery due to its versatile molecular interactions and prevalence in bioactive natural products. Brominated derivatives, particularly those with methyl substituents, enhance these properties through strategic modulation of electronic and steric characteristics. The 6-bromo-3,7-dimethyl-1H-indole framework exemplifies this evolution, combining a halogenated aromatic system with alkyl substitutions that collectively enhance target binding and metabolic stability. Bromine's presence at the C-6 position creates a distinctive electronic perturbation across the indole π-system, while the 3,7-dimethyl groups introduce steric constraints that favor selective receptor interactions [3] [5]. This synergistic configuration enables unique binding modalities compared to simpler indoles like unsubstituted 6-bromoindole (C₈H₆BrN) .
Table 1: Structural and Electronic Properties of Key Brominated Dimethylindoles
Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Electronic Features |
---|---|---|---|---|
6-Bromo-3,7-dimethyl-1H-indole* | C₁₀H₁₀BrN | 224.10 | 6-Br, 3-CH₃, 7-CH₃ | Enhanced π-system polarization; methyl steric gating |
5-Bromo-6,7-dimethyl-1H-indole | C₁₀H₁₀BrN | 224.10 | 5-Br, 6-CH₃, 7-CH₃ | Altered halogen orientation |
6-Bromo-3,5-dimethyl-1H-indole | C₁₀H₁₀BrN | 224.10 | 6-Br, 3-CH₃, 5-CH₃ | Reduced 7-position steric bulk |
6-Bromo-2,3-dimethyl-1H-indole | C₁₀H₁₀BrN | 224.10 | 6-Br, 2-CH₃, 3-CH₃ | N-H bonding perturbation |
*Theoretical properties extrapolated from structural analogs [2] [3] [5].
The 7-methyl group in particular creates a three-dimensional barrier that influences molecular conformation during protein binding, a feature absent in 6-bromo-3,5-dimethyl-1H-indole (where methyl groups occupy adjacent positions) [3]. This spatial differentiation proves critical for anticancer activity, as demonstrated in spirobrassinin analogs where dimethyl positioning affects Jurkat cell inhibition potency by >40% compared to monosubstituted variants [8].
Bromination at the indole C-6 position induces profound electronic effects that enhance pharmacological activity through multiple mechanisms: The carbon-bromine bond's polarizability generates a σ-hole capable of halogen bonding with biomolecular targets, while its electron-withdrawing nature increases indole N–H acidity, strengthening hydrogen-bond donor capacity. This dual functionality explains the significantly enhanced anticancer activity observed in 6-brominated indole phytoalexin derivatives relative to their non-halogenated counterparts [8].
Table 2: Bioactivity Comparison of Brominated vs. Non-Brominated Indole Derivatives
Biological Activity | 6-Bromo Derivative (Representative Compound) | Non-Brominated Analog | Activity Enhancement | Cell Line/Model |
---|---|---|---|---|
Antiproliferative potency | 6-Bromo-1-Boc-brassinin (15) | 1-Boc-brassinin (4) | 3.8-fold IC₅₀ reduction | MCF-7 breast cancer |
Cell cycle arrest induction | 6-Bromo-spirobrassinol analog | Spirobrassinol methyl ether | Sub-G₀/G₁ phase increase >25% | Jurkat leukemia |
Tumor lesion reduction | Brominated cyclobrassinin (10b) | Cyclobrassinin (3) | 90.9% vs. 68% inhibition | DMBA-induced mammary tumors |
Cisplatin synergy | 6-Bromo-araminocyclobrassinin (10b) | Parent compound | Resistance reversal | Ovarian cancer models |
Data compiled from indole phytoalexin minilibrary studies [8].
The 6-bromo-3,7-dimethyl configuration specifically enhances membrane permeabilization compared to 5-bromo regioisomers, attributed to optimized lipophilicity (calculated logP ≈ 3.2). This aligns with structure-activity relationship (SAR) studies showing a positive correlation between bromine position and antiproliferative activity in dimethylindoles: 6-bromo-3,7-dimethyl-1H-indole derivatives consistently outperform 5-bromo-6,7-dimethyl-1H-indole analogs against pancreatic cancer cell lines due to improved target affinity [2] [8]. The 7-methyl group further stabilizes the binding conformation through hydrophobic interactions with enzyme cleft residues, as evidenced by molecular docking studies of brominated brassinin derivatives [8].
Synthetic innovation in 6-bromo-3,7-dimethyl-1H-indole chemistry reflects three key evolutionary phases: initial carbaldehyde intermediates (e.g., 6-bromo-7-methyl-1H-indole-3-carbaldehyde [4]), followed by N-protected precursors for heterocyclic annulation, and contemporary spirocyclic derivatives with complex pharmacophores. The strategic placement of the 7-methyl group necessitates specialized protection-deprotection strategies distinct from those used for 3,5-dimethyl isomers, as conventional Lewis acid catalysis risks demethylation at this sterically exposed position [3] [10].
Table 3: Advanced Intermediates Derived from 6-Bromo-3,7-dimethyl-1H-indole Pharmacophores
Intermediate Class | Representative Compound | CAS Number | Synthetic Utility | Key Transformation |
---|---|---|---|---|
Carbaldehyde precursors | 6-Bromo-7-methyl-1H-indole-3-carbaldehyde | 1403579-58-7 | Oxime formation & Beckmann rearrangements | Introduction of aminoheterocyclic moieties |
N-Boc protected building blocks | 6-Bromo-1-Boc-3,7-dimethylindole | Not available | Thiourea coupling & spirocyclization | Spirobrassinin analog generation |
Spirocyclic derivatives | trans-(±)-7a (2-piperidyl spirobrassinin) | Not available | HSP90 inhibitor synergy in resistant cancers | Cisplatin resistance reversal |
2-Aminocyclobrassinin analogs | 6-Bromo-2-(4-trifluoromethylphenylamino)cyclobrassinin | Not available | Selective cytotoxicity against malignant cells | HUVEC selectivity index >8 |
Data synthesized from indole phytoalexin research [4] [8] [10].
Modern approaches leverage 6-bromo-3,7-dimethyl-1H-indole as a platform for divergent synthesis: Bromine permits regioselective metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl pharmacophores, while the 7-methyl group enables site-selective C–H functionalization unavailable in 3,5-dimethyl isomers. This dual reactivity is exploited in the synthesis of compounds like 6-bromo-2-(4-trifluoromethylphenylamino)cyclobrassinin, which exhibits sub-micromolar activity against breast carcinoma lines (GI₅₀ = 0.316 μM) – surpassing cisplatin's potency [8]. The 7-methyl group's electron-donating properties additionally facilitate electrophilic substitutions at C-2, enabling the construction of tricyclic derivatives with enhanced topoisomerase inhibition.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7